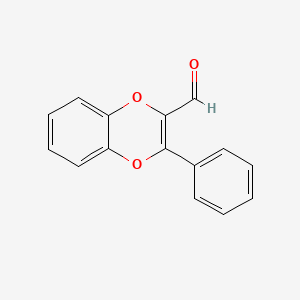

3-Phenyl-1,4-benzodioxine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenyl-1,4-benzodioxine-2-carbaldehyde is a chemical compound with the molecular formula C15H10O3 . It has an average mass of 238.238 Da and a monoisotopic mass of 238.062988 Da .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which include 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, involves alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position . The starting 1,4-benzodioxines are synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is represented by the SMILES notation O=CC1=C(Oc2ccccc2O1)c1ccccc1 . The InChI Key for this compound is BQFFKKHQXOJXBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Phenyl-1,4-benzodioxine-2-carbaldehyde has a molecular formula of C15H10O3 . Its average mass is 238.238 Da and its monoisotopic mass is 238.062988 Da .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

A study by Baashen et al. (2017) utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, as a precursor for synthesizing novel heterocycles. These were achieved through reactions with various compounds, demonstrating its utility in the creation of diverse chemical structures (Baashen et al., 2017).

Green Chemistry Applications

In the field of green chemistry, Hangarge et al. (2002) explored the use of similar carbaldehydes in Knoevenagel condensation reactions conducted in an ionic liquid. This method offered a more environmentally friendly approach with higher yields and shorter reaction times compared to traditional procedures (Hangarge et al., 2002).

Synthesis of Antioxidant and Anti-inflammatory Compounds

Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. This research highlights the potential of carbaldehyde derivatives in medicinal chemistry, particularly in the development of treatments for inflammation and oxidative stress-related conditions (Sudha et al., 2021).

Antimicrobial Applications

Hamed et al. (2020) synthesized pyrazole derivatives of carbaldehydes and investigated their antimicrobial activity. Their study underscores the potential use of carbaldehyde derivatives in the development of new antimicrobial agents, particularly in combating various bacterial and fungal infections (Hamed et al., 2020).

Organic Photovoltaic Applications

Lee et al. (2008) synthesized a new multibranched crystalline molecule using thiophene-based carbaldehydes for the fabrication of organic photovoltaic (OPV) cells. This study demonstrates the utility of carbaldehyde derivatives in the development of renewable energy technologies, specifically in improving the efficiency of organic solar cells (Lee et al., 2008).

Propiedades

IUPAC Name |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFKKHQXOJXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4-benzodioxine-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740671.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)

![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B2740689.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)